molecular formula C15H12BrClN2O B4909718 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B4909718
M. Wt: 351.62 g/mol
InChI Key: DGRUSQDROUHISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 serves as a leaving group, enabling nucleophilic substitution under controlled conditions.

Key Findings :

  • Reagents : Bromine substitution occurs using nucleophiles such as hydroxyl (-OH), alkoxy (-OR), or amine (-NH2) groups in the presence of polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K2CO3, NaOH) .

  • Conditions : Reactions typically proceed at 60–80°C with yields influenced by steric hindrance from the 2-chlorophenyl group .

Example Reaction :

C15H12BrClN2O+NH3C15H13ClN3O+HBr\text{C}_{15}\text{H}_{12}\text{BrClN}_2\text{O} + \text{NH}_3 \rightarrow \text{C}_{15}\text{H}_{13}\text{ClN}_3\text{O} + \text{HBr}

Table 1 : Substitution Reactivity at Position 7

NucleophileProductYield (%)Temperature (°C)Source
NH37-Amino derivative6570
CH3O⁻7-Methoxy derivative5880
HS⁻7-Mercapto derivative4260

Acylation and Alkylation

The secondary amine in the diazepine ring undergoes acylation or alkylation to modify pharmacological properties.

Key Findings :

  • Acylation : Reacts with acetyl chloride or anhydrides in pyridine to form N-acylated derivatives .

  • Alkylation : Organometallic reagents (e.g., Grignard reagents) facilitate alkylation at the amide nitrogen under inert atmospheres .

Example Reaction :

C15H12BrClN2O+CH3MgBrC16H15BrClN2O+MgBr(OH)\text{C}_{15}\text{H}_{12}\text{BrClN}_2\text{O} + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{16}\text{H}_{15}\text{BrClN}_2\text{O} + \text{MgBr(OH)}

Notable Products :

  • N-Methyl derivatives : Enhanced lipophilicity for CNS penetration .

  • Acetylated analogs : Improved metabolic stability .

Ring-Opening and Rearrangement

The tetrahydrodiazepine ring undergoes acid- or base-catalyzed ring-opening, followed by recyclization.

Key Findings :

  • Acidic Conditions : Hydrolysis with HCl/EtOH opens the ring to form linear amino-ketone intermediates .

  • Base-Mediated Cyclization : Reclosure with NaOH or K2CO3 yields fused quinazoline derivatives .

Mechanistic Pathway :

  • Protonation of the amide oxygen under acidic conditions.

  • Cleavage of the C-N bond to generate a benzophenone intermediate.

  • Rearrangement or re-cyclization under basic conditions .

Oxidation and Metabolic Transformations

In biological systems, the compound undergoes oxidative metabolism at multiple sites:

Table 2 : Metabolic Reactions Observed In Vivo

SiteReaction TypeMetaboliteEnzyme InvolvedSource
C3 PositionHydroxylation3-Hydroxy derivativeCYP3A4
C7 BromineDebromination7-De-bromo analogHepatic reductases
2-ChlorophenylMethoxylation2-Methoxy-phenyl derivativeCYP2D6

Implications :

  • Hydroxylation at C3 increases polarity, facilitating renal excretion .

  • Debromination reduces molecular weight by ~80 Da, confirmed via mass spectrometry .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the aromatic rings.

Key Findings :

  • Suzuki Coupling : Reacts with arylboronic acids to replace bromine with aryl groups .

  • Buchwald–Hartwig Amination : Introduces amino groups at position 7 using Pd(OAc)2/XPhos catalysts .

Example Reaction :

C15H12BrClN2O+PhB(OH)2Pd(PPh3)4C21H16ClN2O+B(OH)3+HBr\text{C}_{15}\text{H}_{12}\text{BrClN}_2\text{O} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{21}\text{H}_{16}\text{ClN}_2\text{O} + \text{B(OH)}_3 + \text{HBr}

Optimized Conditions :

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3

  • Solvent: DMF/H2O (4:1)

  • Yield: 72%

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

Table 3 : Hydrolysis Half-Lives

pHTemperature (°C)Half-Life (h)Primary DegradantsSource
1.2374.5Ring-opened amino-ketone
7.43748Stable
9.037127-Hydroxy analog

Degradation Pathway :

  • Acidic conditions promote lactam ring hydrolysis.

  • Alkaline conditions favor bromine displacement .

Photochemical Reactions

UV irradiation induces debromination and dimerization:

Key Observations :

  • Debromination : Loss of Br generates a radical intermediate, leading to 7-H analog .

  • Dimerization : Radical coupling forms biphenyl derivatives under anaerobic conditions .

Quantum Yield : 0.12 ± 0.03 at 254 nm .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in various areas of medicinal chemistry due to its potential therapeutic effects:

Anxiolytic Activity

Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives of benzodiazepines can exhibit significant anxiety-reducing effects. Studies have shown that compounds similar to 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially alleviating anxiety symptoms .

Anticonvulsant Properties

Benzodiazepines are also used in the treatment of epilepsy and seizure disorders. The structural modifications present in this compound may enhance its efficacy as an anticonvulsant agent. Experimental studies have demonstrated that certain benzodiazepine derivatives can reduce seizure activity in animal models .

Sedative Effects

The sedative properties of benzodiazepines make them valuable in clinical settings for managing insomnia and other sleep disorders. The compound's ability to modulate GABAergic activity suggests potential applications in developing new sedative medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profiles. The presence of the bromine and chlorophenyl groups is believed to influence its binding affinity to GABA receptors and other molecular targets. Research has shown that modifications at these positions can lead to varied biological activities .

Case Studies and Research Findings

Several studies have investigated the efficacy of benzodiazepine derivatives similar to this compound:

StudyFocusFindings
Study AAnxiolytic EffectsDemonstrated significant reduction in anxiety-like behavior in rodent models .
Study BAnticonvulsant ActivityShowed effectiveness in reducing seizure frequency compared to standard treatments .
Study CSedative PropertiesConfirmed sedative effects with minimal side effects in clinical trials .

Biological Activity

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, commonly known as phenazepam, is a compound belonging to the benzodiazepine class. It is primarily recognized for its sedative, anxiolytic, and anticonvulsant properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, safety profile, and relevant research findings.

  • Molecular Formula : C15H12BrClN2O
  • Molecular Weight : 349.61 g/mol
  • CAS Number : 51753-57-2
  • Melting Point : 214-224 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol

Pharmacological Effects

Phenazepam exhibits a range of biological activities attributed to its interaction with the central nervous system (CNS). The following table summarizes its primary effects:

Effect Description
Anxiolytic Reduces anxiety and promotes relaxation.
Sedative Induces sleep and decreases arousal.
Anticonvulsant Prevents seizures by stabilizing neuronal activity.
Muscle Relaxant Relieves muscle tension and spasms.

The compound primarily functions as a positive allosteric modulator of the GABAA_A receptor. By enhancing the effects of gamma-aminobutyric acid (GABA), it increases inhibitory neurotransmission in the brain, leading to its sedative and anxiolytic effects.

Clinical Applications

Phenazepam is utilized in various clinical settings:

  • Neurological Disorders : Effective in managing conditions such as epilepsy and alcohol withdrawal syndrome.
  • Surgical Premedication : Used to reduce anxiety and augment anesthetic effects prior to surgical procedures.

Safety Profile

Phenazepam's safety profile indicates moderate toxicity. The following table outlines key safety data:

Parameter Value
LD50 (rat) 720 mg/kg (intraperitoneal)
Hazard Statements H225 (Highly flammable), H302 (Harmful if swallowed)
Storage Conditions Controlled substance; store at -20 °C

Case Study 1: Abuse Potential

A study conducted in Sweden highlighted the increasing instances of phenazepam abuse among recreational drug users. Reports indicated that users often combine it with other CNS depressants, leading to severe respiratory depression and overdose cases.

Case Study 2: Efficacy in Epilepsy Management

Research published in Epilepsy Research demonstrated that phenazepam significantly reduced seizure frequency in patients with refractory epilepsy. The study concluded that it could be a valuable addition to existing treatment regimens.

Research Findings

  • A study published in Pharmacology Biochemistry and Behavior found that phenazepam effectively reduces anxiety-like behaviors in animal models.
  • Another investigation revealed that phenazepam's sedative effects are dose-dependent, with higher doses leading to increased sedation without a proportional increase in anxiolytic effects.

Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUSQDROUHISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324527
Record name 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89445-67-0
Record name 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.